molecular formula C25H26N4O3S B4127773 4-(diphenylmethyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide

4-(diphenylmethyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B4127773
M. Wt: 462.6 g/mol
InChI Key: ILBKASIZJHYHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diphenylmethyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is a compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DPC and has been found to have a range of interesting properties that make it a useful tool in various scientific studies.

Mechanism of Action

The mechanism of action of DPC is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. DPC has also been found to have anti-inflammatory properties, which may contribute to its potential as a cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that DPC has a range of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the induction of apoptosis (programmed cell death), and the inhibition of the growth and proliferation of cancer cells. DPC has also been found to have anti-inflammatory properties, which may contribute to its potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPC in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potentially useful tool in the fight against cancer. However, there are also limitations to using DPC in lab experiments. For example, DPC may have side effects that could impact the results of experiments. Additionally, DPC may not be effective in all types of cancer cells, which could limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving DPC. One area of research that shows promise is the use of DPC in combination with other cancer treatments. Studies have shown that DPC may be more effective when used in combination with other drugs or treatments. Additionally, further research is needed to fully understand the mechanism of action of DPC and how it can be used to treat cancer. Finally, more research is needed to determine the potential side effects of DPC and how they can be mitigated.

Scientific Research Applications

DPC has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of DPC as a potential treatment for cancer. Studies have shown that DPC has the ability to inhibit the growth of cancer cells, making it a potentially useful tool in the fight against cancer.

properties

IUPAC Name

4-benzhydryl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-32-23-18-21(29(30)31)12-13-22(23)26-25(33)28-16-14-27(15-17-28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBKASIZJHYHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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